5-(Tetradecyloxy)furan-2-carbaldehyde
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Overview
Description
5-(Tetradecyloxy)furan-2-carbaldehyde is a chemical compound belonging to the furan family, characterized by a furan ring substituted with a tetradecyloxy group and an aldehyde group at the 2-position. Furans are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tetradecyloxy)furan-2-carbaldehyde typically involves the reaction of furan derivatives with tetradecyloxy substituents. One common method is the Vilsmeier-Haack reaction, which involves the formylation of furan derivatives using reagents such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3) . The reaction conditions usually include moderate temperatures and controlled addition of reagents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction efficiency and scalability. The use of green chemistry principles, such as biomass-derived feedstocks and environmentally friendly solvents, is also gaining traction in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-(Tetradecyloxy)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid).
Major Products
Oxidation: 5-(Tetradecyloxy)furan-2-carboxylic acid.
Reduction: 5-(Tetradecyloxy)furan-2-methanol.
Substitution: Various substituted furans depending on the electrophile used.
Scientific Research Applications
5-(Tetradecyloxy)furan-2-carbaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Tetradecyloxy)furan-2-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. For example, it acts as a potent, reversible, and competitive inhibitor of acetyl-CoA carboxylase (ACC), a key enzyme involved in fatty acid biosynthesis . This inhibition leads to the depletion of fatty acids, which can induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Furfural: Another furan derivative with an aldehyde group, used in the production of resins and as a solvent.
5-(Ethoxymethyl)furan-2-carboxaldehyde: A similar compound with an ethoxymethyl group instead of a tetradecyloxy group.
5-(Tetradecyloxy)furan-2-carboxylic acid: The oxidized form of 5-(Tetradecyloxy)furan-2-carbaldehyde.
Uniqueness
This compound is unique due to its long tetradecyloxy chain, which imparts distinct physicochemical properties and biological activities compared to other furan derivatives. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Properties
CAS No. |
62702-73-2 |
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Molecular Formula |
C19H32O3 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
5-tetradecoxyfuran-2-carbaldehyde |
InChI |
InChI=1S/C19H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-21-19-15-14-18(17-20)22-19/h14-15,17H,2-13,16H2,1H3 |
InChI Key |
DJCRVJCVVDAYOI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC1=CC=C(O1)C=O |
Origin of Product |
United States |
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